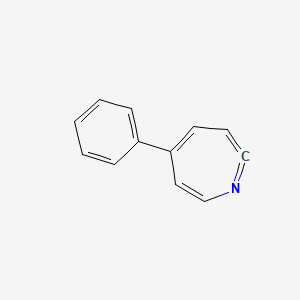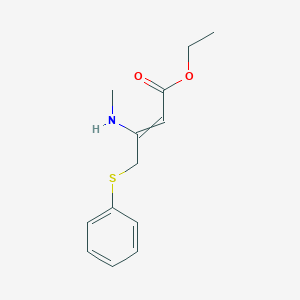![molecular formula C16H16I2S2 B14216690 6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol CAS No. 823191-72-6](/img/structure/B14216690.png)
6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is a complex organic compound with the molecular formula C16H16I2S2 This compound is characterized by the presence of iodine and sulfur atoms attached to a biphenyl structure, which is further substituted with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable solvent, such as chloroform or dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, hydrogenated biphenyls from reduction, and various substituted biphenyl derivatives from substitution reactions .
Applications De Recherche Scientifique
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol involves its interaction with various molecular targets and pathways. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The iodine atoms can participate in halogen bonding, influencing molecular recognition and binding events . These interactions can modulate biological processes and chemical reactions, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,4’,6,6’-Hexamethylbiphenyl: Lacks iodine and thiol groups, making it less reactive.
4,4’-Diiodobiphenyl: Lacks methyl and thiol groups, resulting in different chemical properties.
3,3’-Dithiobiphenyl: Lacks iodine and methyl groups, affecting its reactivity and applications.
Uniqueness
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is unique due to the combination of iodine, thiol, and methyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
823191-72-6 |
|---|---|
Formule moléculaire |
C16H16I2S2 |
Poids moléculaire |
526.2 g/mol |
Nom IUPAC |
4-iodo-3-(6-iodo-2,4-dimethyl-3-sulfanylphenyl)-2,6-dimethylbenzenethiol |
InChI |
InChI=1S/C16H16I2S2/c1-7-5-11(17)13(9(3)15(7)19)14-10(4)16(20)8(2)6-12(14)18/h5-6,19-20H,1-4H3 |
Clé InChI |
BZDJSJINRONDJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1S)C)C2=C(C=C(C(=C2C)S)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


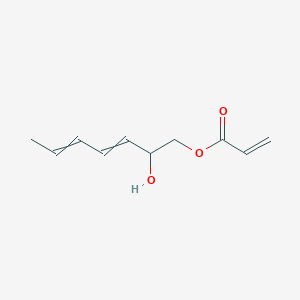
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
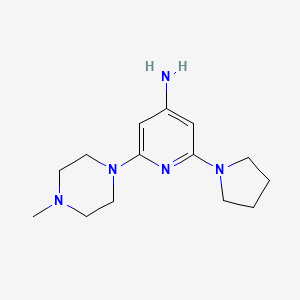
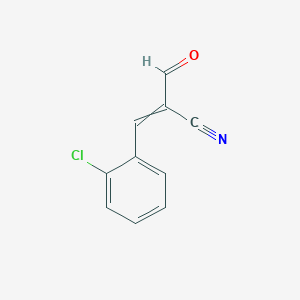
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
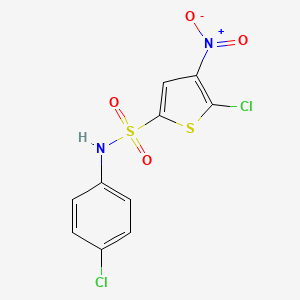
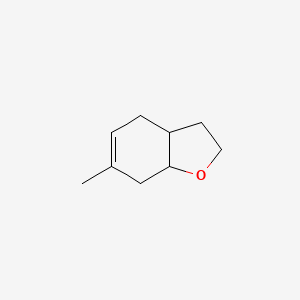
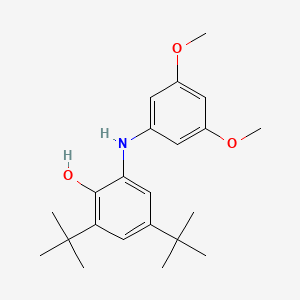
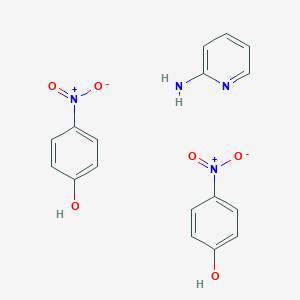
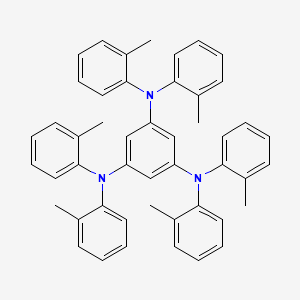
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
